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Compound of Interest

Compound Name: PD-166285-d4

Cat. No.: B564866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

PD-166285 is a potent, orally bioavailable, and cell-permeable small molecule inhibitor that

targets multiple protein kinases, playing a significant role in cancer research and drug

development. This guide provides a comprehensive review of PD-166285, comparing its

performance with other kinase inhibitors and presenting supporting experimental data to inform

future research and therapeutic strategies.

At a Glance: Kinase Inhibition Profile of PD-166285
PD-166285 is characterized as a broad-spectrum, ATP-competitive tyrosine kinase inhibitor. Its

primary targets include Wee1, a key regulator of the G2/M cell cycle checkpoint, and several

receptor and non-receptor tyrosine kinases such as Fibroblast Growth Factor Receptor

(FGFR), Src family kinases, Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived

Growth Factor Receptor (PDGFR).

Quantitative Analysis: Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The

following tables summarize the IC50 values of PD-166285 against its principal targets and

compare them with other well-established inhibitors.

Table 1: IC50 Values of PD-166285 Against Key Kinase Targets
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Target Kinase PD-166285 IC50 (nM) Reference

c-Src 8.4 [1]

Wee1 24 [2]

FGFR-1 39.3 [1]

Myt1 72 [2]

EGFR 87.5 [1]

PDGFRβ 98.3 [1]

Chk1 3400 [2]

MAPK 5000 [1]

PKC 22700 [1]

Table 2: Comparative IC50 Values of Src Family Kinase Inhibitors

Inhibitor c-Src (nM) Lck (nM) Fyn (nM) Lyn (nM) Yes (nM)

PD-166285 8.4 - - - -

Dasatinib <1 - - - -

Bosutinib <10 - - - -

Saracatinib 2.7 4-10 4-10 4-10 4-10

Note: A comprehensive IC50 profile for PD-166285 against all Src family kinases was not

available in the reviewed literature. Dasatinib is a multi-targeted inhibitor with high potency

against Src family kinases.[3] Bosutinib and Saracatinib are also potent Src inhibitors.[4][5][6]

[7]

Table 3: Comparative IC50 Values of FGFR Inhibitors
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Inhibitor FGFR1 (nM) FGFR2 (nM) FGFR3 (nM) FGFR4 (nM)

PD-166285 39.3 - - -

Erdafitinib 1.2 2.5 3.0 5.7

Pemigatinib 0.4 0.5 1.2 30

Infigratinib 0.9 1.4 1.0 60

Note: PD-166285's activity against other FGFR isoforms was not detailed in the reviewed

literature. Erdafitinib, Pemigatinib, and Infigratinib are potent, selective FGFR inhibitors.[8][9]

[10][11][12][13][14][15]

Signaling Pathways and Mechanism of Action
PD-166285 exerts its anti-cancer effects by interfering with critical signaling pathways that

regulate cell proliferation, survival, and cell cycle progression.
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Caption: PD-166285 inhibits multiple tyrosine kinases and Wee1.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are outlines of key experimental protocols used in the study of PD-166285 and similar

inhibitors.

In Vitro Kinase Inhibition Assays
Objective: To determine the in vitro potency of an inhibitor against a specific kinase.

General Protocol Outline (Radiometric Assay):

Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase, a

specific substrate (e.g., a peptide), and ATP (including a radiolabeled ATP, such as [γ-

³³P]ATP).

Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., PD-166285) to the

reaction mixture. A control with no inhibitor is also prepared.

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a

specific duration to allow the kinase to phosphorylate the substrate.

Reaction Termination: Stop the reaction, often by adding a solution like trichloroacetic acid

(TCA).

Separation and Quantification: Separate the phosphorylated substrate from the unreacted

radiolabeled ATP. This can be achieved by spotting the mixture onto a filter paper (e.g., P81

phosphocellulose paper) and washing away the unbound ATP.

Measurement: Quantify the radioactivity of the phosphorylated substrate using a scintillation

counter.

Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration

and determine the IC50 value by fitting the data to a dose-response curve.
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Specific Considerations:

Wee1 Kinase Assay: A common substrate for Wee1 is Cdc2/cyclin B. The assay measures

the transfer of the radiolabeled phosphate from ATP to Cdc2.

Src Kinase Assay: A generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1 can be used.

FGFR Kinase Assay: Specific peptide substrates for FGFR are often employed.
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Caption: General workflow for an in vitro kinase inhibition assay.

Cell-Based Assays

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b564866?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To assess the effect of an inhibitor on cellular processes, such as proliferation and

signaling.

Cell Proliferation Assay (MTT Assay):

Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere

overnight.

Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor for a

defined period (e.g., 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for a few hours. Viable cells with active metabolism will

convert MTT into a purple formazan product.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(e.g., 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC50 value.

Western Blot for Phospho-Protein Analysis:

Cell Treatment: Treat cells with the inhibitor for a specified time. In some cases, cells are

stimulated with a growth factor (e.g., FGF, EGF) to induce receptor phosphorylation.

Cell Lysis: Lyse the cells to extract proteins.

Protein Quantification: Determine the protein concentration in the lysates.

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g.,

PVDF or nitrocellulose).
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Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate

with a primary antibody specific for the phosphorylated form of the target protein.

Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Analysis: Analyze the band intensities to determine the level of protein phosphorylation. The

membrane is often stripped and re-probed for the total protein as a loading control.

In Vivo Studies
PD-166285 has demonstrated anti-tumor activity in in vivo models. In a murine Matrigel plug

angiogenesis assay, a 5 mg/kg oral dose of PD-166285 resulted in maximum inhibition of

angiogenesis. In a study using B16 mouse melanoma cells, an intraperitoneal injection of 500

μl of 20 μM PD-166285 for 4 weeks showed no negative effects on the mice.[16] Furthermore,

in a study with esophageal squamous cell carcinoma xenografts, PD-166285 inhibited tumor

growth.[17]

Radiosensitizing Effects
A significant aspect of PD-166285's therapeutic potential lies in its ability to act as a

radiosensitizer. By inhibiting Wee1, PD-166285 abrogates the G2/M checkpoint, which is

crucial for DNA repair before mitotic entry. In cancer cells with a mutated or non-functional p53,

the G2 checkpoint is the primary mechanism for arresting the cell cycle to repair DNA damage

induced by radiation. Inhibition of this checkpoint by PD-166285 forces these cells into

premature mitosis with damaged DNA, leading to mitotic catastrophe and cell death. This

radiosensitizing effect is more pronounced in p53-inactive cells. Studies have shown that PD-

166285 sensitizes esophageal squamous cell carcinoma cells to radiation by not only

abrogating the G2/M arrest but also by attenuating DNA damage repair through the inhibition of

Rad51.[17]

Conclusion
PD-166285 is a versatile multi-targeted kinase inhibitor with potent activity against key

regulators of cell growth, proliferation, and cell cycle control. Its ability to inhibit Wee1, Src,

FGFR, and other tyrosine kinases provides a multi-pronged approach to cancer therapy. The

comparative data presented in this guide highlight its potency relative to other inhibitors, while
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the detailed experimental protocols offer a foundation for further investigation. The

radiosensitizing properties of PD-166285, particularly in p53-deficient tumors, underscore its

potential in combination therapies. Further research, including direct comparative studies and

clinical trials, is warranted to fully elucidate the therapeutic potential of this promising

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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